molecular formula C15H12FN3O4S B2662395 N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide CAS No. 1207054-78-1

N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide

Cat. No.: B2662395
CAS No.: 1207054-78-1
M. Wt: 349.34
InChI Key: UUYHZYFQBWECCD-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a fluorophenyl group, an oxadiazole ring, and a furan sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-cyclopropyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c16-10-3-1-2-9(8-10)14-17-15(23-18-14)12-6-7-13(22-12)24(20,21)19-11-4-5-11/h1-3,6-8,11,19H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYHZYFQBWECCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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